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For Researchers, Scientists, and Drug Development Professionals

Introduction
But-3-en-2-one, also known as methyl vinyl ketone (MVK), is a reactive enone and a valuable

intermediate in various organic syntheses. A thorough understanding of its spectroscopic

properties is crucial for its identification, characterization, and quality control in research and

industrial applications. This technical guide provides an in-depth analysis of but-3-en-2-one
using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental

protocols, tabulated spectral data for easy reference, and visual diagrams to elucidate key

spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of but-3-en-2-one reveals three distinct sets of signals

corresponding to the three different chemical environments of the protons.

Table 1: ¹H NMR Spectroscopic Data for But-3-en-2-one[1]
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Protons (Structure)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

Hc (trans to C=O) 6.27
Doublet of Doublets

(dd)

Jac = 18.7 Hz, Jbc =

1.27 Hz

Hb (cis to C=O) 6.30
Doublet of Doublets

(dd)

Jab = 10.7 Hz, Jbc =

1.27 Hz

Ha 5.90
Doublet of Doublets

(dd)

Jac = 18.7 Hz, Jab =

10.7 Hz

CH₃ 2.25 Singlet (s) -

Note: The assignments of Hc and Hb can be complex and may vary based on the specific

conformation (s-cis vs. s-trans).

The vinyl protons (Ha, Hb, and Hc) exhibit a complex splitting pattern due to both geminal and

vicinal coupling. The large coupling constant (Jac ≈ 18.7 Hz) is characteristic of a trans

relationship between the two protons on the double bond, while the smaller coupling constant

(Jab ≈ 10.7 Hz) indicates a cis relationship. The geminal coupling between Hb and Hc is very

small (Jbc ≈ 1.27 Hz). The methyl protons appear as a sharp singlet as there are no adjacent

protons to couple with.

Singlet (s) Doublet of Doublets (dd)Doublet of Doublets

CH₃ C=O CH CH₂

Click to download full resolution via product page

Caption: ¹H NMR Splitting Pattern of But-3-en-2-one.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of but-3-en-2-one displays four distinct signals,

corresponding to the four carbon atoms in unique chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for But-3-en-2-one[2][3]
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Carbon (Structure) Chemical Shift (δ, ppm)

C=O (Ketone) ~198

=CH (Vinyl) ~137

=CH₂ (Vinyl) ~129

CH₃ (Methyl) ~26

The carbonyl carbon of the ketone group is significantly deshielded and appears at a

characteristic downfield shift of around 198 ppm. The two vinyl carbons are also deshielded,

appearing at approximately 137 ppm and 129 ppm. The methyl carbon is the most shielded,

resonating at about 26 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of but-3-en-2-one is characterized by the

presence of two conformers, s-trans and s-cis, which results in a larger number of observed

bands.[4]

Table 3: Key IR Absorption Bands for But-3-en-2-one[4][5]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3090 - 3020 C-H stretch =C-H (Vinyl)

~2930 C-H stretch -CH₃ (Methyl)

~1700 - 1680 C=O stretch Ketone (conjugated)

~1620 C=C stretch Alkene

~1410 C-H bend -CH₃ (Methyl)

~960 C-H bend (out-of-plane) trans C-H wag

The most prominent absorption is the strong C=O stretching band of the conjugated ketone,

which appears in the region of 1700-1680 cm⁻¹. The C=C stretching vibration is observed

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b6265698?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jpca.6b10872
https://www.benchchem.com/product/b6265698?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jpca.6b10872
https://www.researchgate.net/figure/Far-infrared-spectrum-of-gaseous-methyl-vinyl-ketone-between-450-and-50-em-I_fig1_234926554
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6265698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


around 1620 cm⁻¹. The C-H stretching vibrations of the vinyl group are seen above 3000 cm⁻¹,

while the methyl C-H stretching occurs just below 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common technique used for volatile compounds like

but-3-en-2-one.

The mass spectrum of but-3-en-2-one shows a molecular ion peak [M]⁺ at a mass-to-charge

ratio (m/z) of 70, corresponding to its molecular weight. The fragmentation pattern is

characteristic of a ketone.

Table 4: Major Fragments in the Mass Spectrum of But-3-en-2-one[6][7]

m/z Proposed Fragment

70 [CH₃COCH=CH₂]⁺ (Molecular Ion)

55 [M - CH₃]⁺

43 [CH₃CO]⁺ (Base Peak)

42 [C₃H₆]⁺ or [CH₂=C=O]⁺

27 [C₂H₃]⁺

The base peak at m/z 43 corresponds to the stable acylium ion ([CH₃CO]⁺), formed by the

cleavage of the bond between the carbonyl carbon and the vinyl group. Another significant

fragment at m/z 55 results from the loss of a methyl radical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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